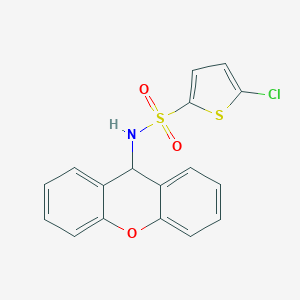
5-chloro-N-(9H-xanthen-9-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(9H-xanthen-9-yl)thiophene-2-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as XTT, and it has been synthesized using different methods. The current paper aims to provide an overview of XTT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
XTT has been used in various scientific research applications, including cell viability assays, enzyme assays, and fluorescence microscopy. In cell viability assays, XTT is used as a colorimetric indicator to determine the viability of cells. XTT is reduced by mitochondrial dehydrogenases in viable cells, producing a colored formazan product that can be quantified using a spectrophotometer. In enzyme assays, XTT is used as a substrate for enzymes that can reduce it to form formazan. The amount of formazan produced can be used to measure the activity of the enzyme. In fluorescence microscopy, XTT is used as a fluorescent probe to visualize cellular structures such as mitochondria.
Wirkmechanismus
The mechanism of action of XTT is not fully understood, but it is believed to involve the reduction of XTT by mitochondrial dehydrogenases. The reduced form of XTT, formazan, is a colored compound that can be detected using a spectrophotometer or fluorescence microscopy.
Biochemical and Physiological Effects:
XTT has been shown to have minimal toxicity in cells and animals, making it a useful tool for scientific research. However, XTT can interfere with some cellular processes, such as the production of reactive oxygen species, which can affect the results of some experiments.
Vorteile Und Einschränkungen Für Laborexperimente
XTT has several advantages for lab experiments, including its low toxicity and ease of use. XTT is also stable and can be stored for long periods of time. However, XTT can interfere with some cellular processes, and its use may need to be optimized for specific experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of XTT in scientific research. One potential application is in the development of new drugs that target mitochondrial function. XTT could also be used to study the effects of environmental toxins on mitochondrial function. Additionally, XTT could be used in the development of new diagnostic tools for mitochondrial diseases.
Synthesemethoden
The synthesis of XTT has been reported in the literature using different methods. One of the most common methods involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 9H-xanthene-9-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography, yielding XTT as a yellow powder.
Eigenschaften
Produktname |
5-chloro-N-(9H-xanthen-9-yl)thiophene-2-sulfonamide |
|---|---|
Molekularformel |
C17H12ClNO3S2 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
5-chloro-N-(9H-xanthen-9-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H12ClNO3S2/c18-15-9-10-16(23-15)24(20,21)19-17-11-5-1-3-7-13(11)22-14-8-4-2-6-12(14)17/h1-10,17,19H |
InChI-Schlüssel |
CDAQGUXGMDECFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(S4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(S4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-[(3,4-diethoxybenzoyl)amino]benzoate](/img/structure/B270503.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B270504.png)

![Dimethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B270509.png)
![2-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B270510.png)


![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B270516.png)
![methyl 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate](/img/structure/B270520.png)
![methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270522.png)
![Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate](/img/structure/B270523.png)